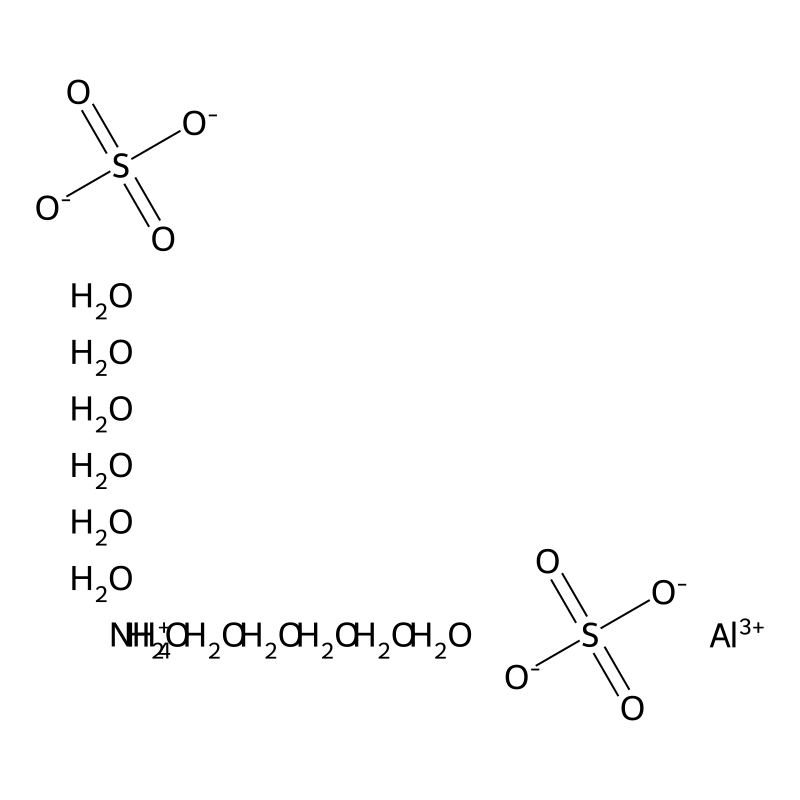Ammonium alum

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
- Alum-treated artifacts: Researchers studying historical artifacts have identified ammonium alum as a component in the treatment processes used to preserve wood and other materials. By analyzing the chemical composition of artifacts, scientists can determine the type of alum used and gain insights into the historical techniques employed for object conservation ().
Ammonium alum is a double sulfate salt that contains both ammonium and aluminum ions. It is usually encountered in its dodecahydrate form, which means it includes twelve water molecules in its crystal structure. This compound is soluble in water, forming an acidic solution, and has a melting point of approximately 93.5°C (200.3°F). Upon heating, it decomposes to release ammonia, sulfur dioxide, and aluminum oxide .
The mechanism of action of ammonium alum depends on the specific application. For example, as a coagulant, it works by attracting and bridging suspended particles together, causing them to precipitate out of solution. As a mordant, it forms complexes with dye molecules, allowing them to bind more effectively to the fabric.
Ammonium alum is generally considered safe for most applications. However, it can cause skin irritation or allergic reactions in some individuals []. Ingestion of large amounts can cause gastrointestinal upset. When handling ammonium alum, it is recommended to wear gloves and avoid contact with eyes.
Data:
- Decomposition: When heated, ammonium alum decomposes:This reaction releases ammonia and sulfur dioxide gases .
- Hydrolysis: In aqueous solutions, ammonium alum hydrolyzes to form aluminum hydroxide:This property makes it useful in water purification processes .
- Reaction with Bases: Ammonium alum reacts with bases to precipitate aluminum hydroxide:
Ammonium alum exhibits various biological activities, primarily due to its astringent properties. It has been traditionally used in medicine as an astringent and antiseptic agent. Its ability to precipitate proteins makes it useful in treating minor cuts and abrasions. Additionally, it has been studied for its potential effects on microbial growth, showing antibacterial properties against certain pathogens .
Ammonium alum can be synthesized through several methods:
- Double Decomposition Method: This involves reacting aluminum sulfate with ammonium sulfate in an aqueous solution:This method is straightforward and suitable for large-scale production .
- Bauxite Method: In this more complex process, bauxite ore is treated with sulfuric acid to produce aluminum sulfate, which is then reacted with ammonium sulfate .
Ammonium alum has diverse applications across various fields:
- Water Purification: It acts as a coagulant in water treatment plants, helping to remove suspended particles by forming aluminum hydroxide flocs that trap impurities .
- Food Industry: Used as a food additive (E523), it serves as a leavening agent in baking and as a firming agent in pickling processes .
- Textile Industry: Employed in dyeing processes and as a mordant to fix dyes on fabrics .
- Pharmaceuticals: Utilized for its antiseptic properties in topical preparations .
- Cosmetics: Incorporated into deodorants due to its ability to inhibit bacterial growth .
Research on the interactions of ammonium alum with other compounds reveals its role in various chemical processes. For instance, studies have shown that it can interact with organic compounds during dyeing processes, enhancing color retention on fabrics. Additionally, its interaction with proteins is significant in both medical applications and food processing, where it helps stabilize emulsions and foams .
Ammonium alum shares similarities with other alums but also exhibits unique characteristics. Here are some comparable compounds:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Potassium Alum | KAl(SO₄)₂·12H₂O | More commonly used in food applications; less acidic |
| Sodium Aluminum Sulfate | NaAl(SO₄)₂·12H₂O | Used mainly in baking powder; more soluble than ammonium alum |
| Calcium Aluminum Sulfate | CaAl₂(SO₄)₃·18H₂O | Used primarily for water treatment; less common than ammonium alum |
| Aluminum Sulfate | Al₂(SO₄)₃·18H₂O | Precursor for many alums; used widely in industrial applications |
Uniqueness of Ammonium Alum
Ammonium alum is distinct due to its specific solubility profile and biological activity. While other alums are often favored for certain applications (like potassium alum in food), ammonium alum's unique properties make it valuable in niche areas such as pharmaceuticals and specialized industrial processes.
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Cosmetics -> Antiperspirant






